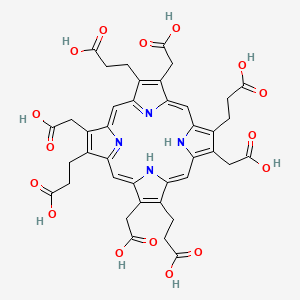

Uroporphyrin I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uroporphyrin I is a uroporphyrin. It has a role as a human metabolite.

科学的研究の応用

Role in Porphyria Cutanea Tarda (PCT)

Uroporphyrin I is significantly involved in the pathogenesis of Porphyria Cutanea Tarda (PCT), a condition characterized by decreased activity of hepatic uroporphyrinogen decarboxylase. In PCT patients, the enzyme defect seems to be confined to the liver. The clinical onset of the disease is influenced by factors other than the enzyme activity, suggesting the complexity of the disease's etiology (Elder et al., 1978). Monitoring plasma uroporphyrin levels is an effective method for controlling PCT and can guide the continuation or cessation of treatment (Adjarov & Kerimova, 1991).

Implications in End-Stage Renal Disease

Patients with end-stage renal disease (ESRD) undergoing hemodialysis exhibit raised plasma uroporphyrin levels. The decreased activity of uroporphyrinogen decarboxylase (UROD) in these patients might explain the elevated levels of uroporphyrin, suggesting the necessity of interpreting erythrocyte UROD activity cautiously in ESRD patients suspected of having PCT (Mamet et al., 1995).

Biomarker of Environmental Toxicity

Uroporphyrin I levels in urine have been used as a biomarker of environmental toxicity. Elevated levels of uroporphyrin and other porphyrins in children with neurodevelopmental disorders, particularly autism, suggest a potential environmental contribution to these conditions. The reduction in urinary porphyrin excretion following treatment further implicates environmental factors in the etiology of these disorders (Nataf et al., 2006).

Diagnostic Marker in Renal Failure

Distinct anomalies in hepatic and renal porphyrin synthesis are associated with chronic renal failure, where urinary and plasma coproporphyrin disappear but plasma uroporphyrin (isomer III) levels rise. These findings indicate the necessity to interpret urinary coproporphyrin as being of renal origin, suggesting a role for uroporphyrin as a diagnostic marker in renal failure conditions (Day & Eales, 1980).

Indicator of Mercury Toxicity

Uroporphyrin I, along with other porphyrins, serves as an indicator of mercury toxicity. Specific urinary porphyrin profile changes, associated with mercury exposure, are mediated by the alteration of heme pathway enzymes, particularly uroporphyrinogen decarboxylase (UROD), and coproporphyrinogen oxidase (CPOX). This finding underlines the role of uroporphyrin I and other porphyrins as potential biomarkers for mercury exposure and toxicity (Woods et al., 2005).

特性

CAS番号 |

607-14-7 |

|---|---|

製品名 |

Uroporphyrin I |

分子式 |

C40H38N4O16 |

分子量 |

830.7 g/mol |

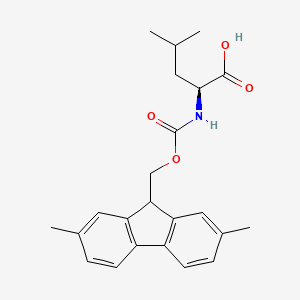

IUPAC名 |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

InChIキー |

MOTVYDVWODTRDF-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |

正規SMILES |

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |

関連するCAS |

68929-06-6 (di-hydrochloride) |

同義語 |

2,7,12,17-porphinetetrapropionic acid uroporphyrin I uroporphyrin I, dihydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)

![1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1203213.png)

![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)

![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)